Compound Description: This compound is a potent and neutral serotonin 5-HT1B receptor antagonist, similar to GR 55562. [] It exhibits comparable binding affinity to GR 55562 at h5-HT1B, h5-HT1D, and h5-HT1A receptors. []
Relevance: This compound is an O-methylated analog of GR 55562, meaning a methyl group replaces the hydrogen atom of the hydroxyl group in GR 55562. [] This structural modification, while seemingly minor, leads to a difference in intrinsic activity at the h5-HT1B receptor, with 3a acting as a neutral antagonist while some other analogs exhibit partial agonist activity. []
(1Z)-3-(N,N-Dimethylamino)prop-1-enyl Derivative of GR 55562 (3c)
Compound Description: This compound acts as a potent and neutral 5-HT1B receptor antagonist. [] Similar to GR 55562 and its other analogs, it displays similar binding affinity across h5-HT1B, h5-HT1D, and h5-HT1A receptors. []
Relevance: This compound is derived from GR 55562 by modifying the alkylamino side chain. Specifically, it features a (1Z)-3-(N,N-dimethylamino)prop-1-enyl group instead of the 3-(N,N-dimethylamino)propyl group present in GR 55562. [] This modification contributes to its neutral antagonist activity at the h5-HT1B receptor. []
3-(N,N-Dimethylamino)-prop-1-ynyl Derivative of GR 55562 (3b)
Compound Description: In contrast to GR 55562 and some of its other analogs, this compound demonstrates non-negligible agonist activity at the h5-HT1B receptor. []
Relevance: This compound is another derivative of GR 55562, modified at the alkylamino side chain. It possesses a 3-(N,N-dimethylamino)-prop-1-ynyl group replacing the 3-(N,N-dimethylamino)propyl group of GR 55562. [] This structural change results in a shift from neutral antagonist activity to partial agonist activity at the h5-HT1B receptor. []
(1E)-3-(N,N-Dimethylamino)prop-1-enyl Derivative of GR 55562 (3d)
Compound Description: Similar to compound 3b, this GR 55562 derivative exhibits noticeable agonist activity at the h5-HT1B receptor. []
Relevance: This compound is derived from GR 55562 with an alteration in the alkylamino side chain. It incorporates a (1E)-3-(N,N-dimethylamino)prop-1-enyl group in place of the 3-(N,N-dimethylamino)propyl group found in GR 55562. [] This modification contributes to its partial agonist profile at the h5-HT1B receptor, differentiating it from the neutral antagonist activity of GR 55562. []
Relevance: While not structurally analogous to GR 55562, sumatriptan is relevant as it also targets 5-HT1B receptors, albeit with an agonist profile. [, ] This contrasting activity highlights the diversity of pharmacological responses achievable through variations in chemical structure when targeting the same receptor subtype.
Compound Description: This compound exhibited agonist activity at both 5-HT1Dα and 5-HT1Dβ receptor subtypes, causing concentration-dependent inhibition of forskolin-stimulated cAMP production. [] This finding contrasts with its recognized antagonist profile in animal models. []
Relevance: Although structurally dissimilar to GR 55562, GR127935 is relevant because it showcases the complexity of receptor pharmacology. While recognized as a 5-HT1D receptor antagonist in some models, it acted as an agonist in studies with cloned human receptors. [] This highlights the importance of considering both in vitro and in vivo data when characterizing a compound's activity profile.
Metergoline
Compound Description: Similar to GR127935, metergoline displayed agonist activity at both 5-HT1Dα and 5-HT1Dβ receptor subtypes in a study utilizing cloned human receptors. [] This contrasts with its recognized 5-HT1D receptor antagonist profile in certain animal models. []
Relevance: Although structurally different from GR 55562, metergoline's inclusion emphasizes the potential variability in compound behavior depending on the experimental model used. [] Despite being considered a 5-HT1D antagonist in some settings, it functioned as an agonist in studies with cloned human receptors. [] This reinforces the importance of comprehensive pharmacological characterization across different experimental systems.
GR 55562 dihydrochloride; GR-55562; GR55562; GR 55562.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HM-50316 is a High affinity FABP4 inhibitor (Ki < 1 nM). HM-50316 may serve as a lead compound for developing new effective therapeutic agent for prevention and treatment of atherosclerosis, type 2 diabetes and other inflammatory and metabolic related diseases. a-FABP is indespensible in inflammation and may serve as a new potential drug target for inflammation related diseases.
HLM006474 is a non-selective inhibitor of the transcription factor E2F (IC50 = 29.8 µM for E2F4). It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM. HLM006474 (40 µM) decreases protein levels of E2F4 and cyclin D3 and induces apoptosis in A375 cells. It also induces apoptosis in MDA-MB-231, but not MCF-7, cells and inhibits the growth of cancer cells in a panel of 17 lung cancer cell lines (IC50s = 15.5-75.1 µM). HLM006474 reduces tumor growth in retinoblastoma-prone Chx10Cre;Rbfl/fl;p107-/- mice and in an A375 mouse xenograft model when administered at a dose of 100 mg/kg and 2 mg per mouse, respectively. Novel pan-E2F inhibitor HLM 006474 acts as an E2F transcription factor inhibitor, preventing DNA binding activity. This results in the induction of apoptosis in breast cancer cells. HLM006474 is a pan-E2F inhibitor. It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM.
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.
HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, HM95573 may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
HDMAPP is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals. It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity (EC50 = 0.39 nM). It induces the expansion of human memory Vγ9Vδ2 T cells, but does not increase their ability to inhibit intracellular mycobacterial growth. Neonatal Vγ9Vδ2 T cells require micromolar concentrations of HDMAPP to drive expansion. HMBPP triammonium is a stimulator of gamma delta T cells.
HMCEF is a P-selectin inhibitor. It acts by intercalating into calf thymus DNA, cutting off DNA pBR22 and inhibiting the proliferation of cancer cells.
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.